

Comparative Analysis of JNJ-47965567 Cross-Species Reactivity

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Compound of Interest

Compound Name: JNJ4796

Cat. No.: B15565123

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A Guide for Researchers in Drug Development

This guide provides a comprehensive comparison of the cross-species reactivity of JNJ-47965567, a potent and selective P2X7 receptor antagonist, with other notable alternatives in the field. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their preclinical and translational research.

Introduction to JNJ-47965567

JNJ-47965567 is a centrally permeable, high-affinity antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of inflammatory and neurological disorders. Understanding its activity and potency across different species is crucial for the successful design and interpretation of preclinical studies and for predicting its therapeutic potential in humans.

Quantitative Comparison of Cross-Species Reactivity

The following tables summarize the binding affinity and functional potency of JNJ-47965567 and its alternatives across various species.

Table 1: Binding Affinity (pKi) of P2X7 Receptor Antagonists

Compound	Human	Rat	Mouse
JNJ-47965567	7.9	8.7	-
A-804598	8.0	8.8	-
A-438079	7.1	6.7	-
AZ10606120	8.5	8.0	-

Table 2: Functional Potency (pIC50 / IC50) of P2X7 Receptor Antagonists

Compound	Species	Assay	Value
JNJ-47965567	Human	IL-1 β release (blood)	pIC50: 6.7[1]
Human	IL-1 β release (monocytes)	pIC50: 7.5[1]	
Rat	IL-1 β release (microglia)	pIC50: 7.1[1]	
Mouse	-	-	
A-804598	Human	-	IC50: 11 nM[2]
Rat	-	IC50: 10 nM[2]	
Mouse	-	IC50: 9 nM[2]	
A-438079	Human	Ca2+ influx	pIC50: 6.9[3][4]
Rat	Ca2+ influx	IC50: 321 nM[3]	
Mouse	-	-	
AZ10606120	Human	YO-PRO-12+ uptake	IC50: 3 \pm 1 nM[5]
Mouse	YO-PRO-12+ uptake	IC50: 1 \pm 1 nM[5]	

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay determines the binding affinity of a compound to the P2X7 receptor.

1. Membrane Preparation:

- Cells or tissues expressing the P2X7 receptor are homogenized in a cold lysis buffer.
- The homogenate is centrifuged to pellet the membranes.
- The membrane pellet is washed and resuspended in a suitable buffer.

2. Binding Reaction:

- The membrane preparation is incubated with a radiolabeled P2X7 receptor ligand (e.g., [3H]A-804598) and varying concentrations of the test compound (e.g., JNJ-47965567).
- The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

3. Separation of Bound and Free Ligand:

- The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
- The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

4. Quantification:

- The radioactivity retained on the filters is measured using a scintillation counter.
- The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.
- The data is analyzed to determine the inhibitory constant (K_i) of the test compound.

Calcium Influx Assay

This functional assay measures the ability of a compound to block P2X7 receptor-mediated calcium entry into cells.

1. Cell Preparation:

- Cells endogenously expressing or engineered to express the P2X7 receptor are seeded in a multi-well plate.
- The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

2. Compound Incubation:

- The cells are pre-incubated with varying concentrations of the test compound or vehicle.

3. Receptor Activation and Measurement:

- A P2X7 receptor agonist (e.g., ATP or BzATP) is added to the wells to stimulate calcium influx.
- The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader or a flow cytometer.

4. Data Analysis:

- The inhibitory effect of the test compound on the agonist-induced calcium influx is calculated.
- The IC₅₀ value, the concentration of the compound that inhibits 50% of the maximal response, is determined.

IL-1 β Release Assay

This assay assesses the functional consequence of P2X7 receptor blockade on the release of the pro-inflammatory cytokine IL-1 β .

1. Cell Priming:

- Immune cells, such as peripheral blood mononuclear cells (PBMCs) or microglia, are often primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1 β .

2. Compound Incubation:

- The primed cells are pre-incubated with different concentrations of the test compound.

3. P2X7 Receptor Activation:

- A P2X7 receptor agonist (e.g., ATP or BzATP) is added to the cells to trigger the activation of the NLRP3 inflammasome and the subsequent processing and release of mature IL-1 β .

4. Supernatant Collection and Analysis:

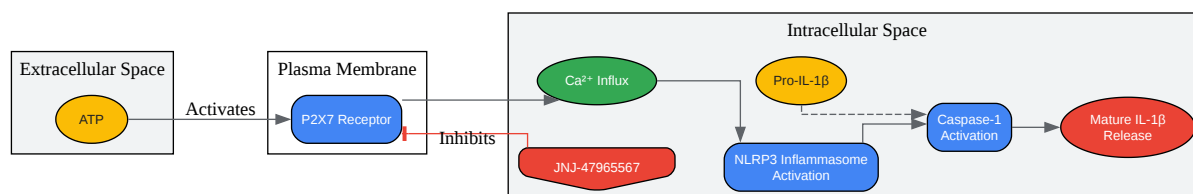
- The cell culture supernatant is collected.
- The concentration of IL-1 β in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

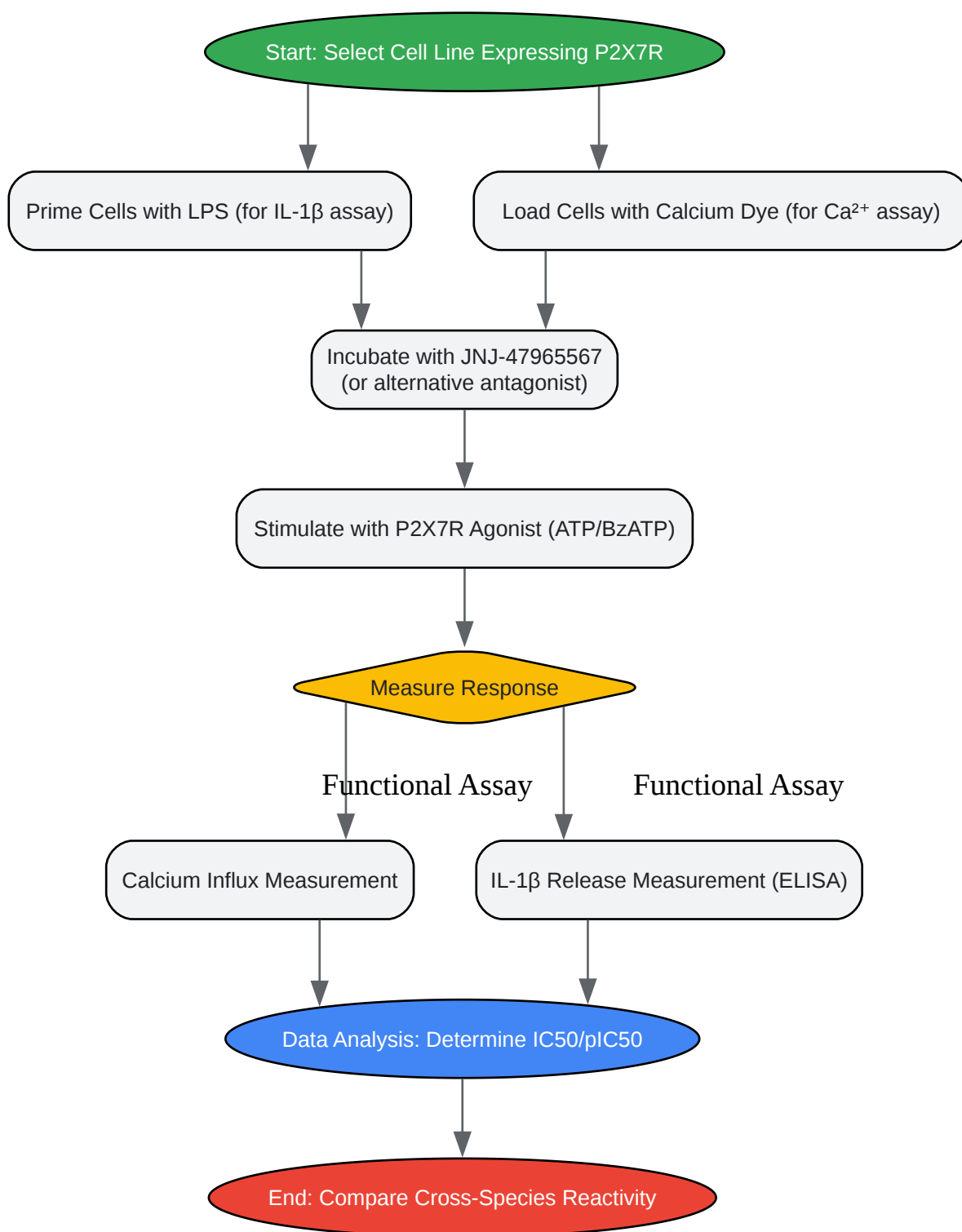
5. Data Analysis:

- The inhibitory effect of the test compound on agonist-induced IL-1 β release is determined.
- The IC₅₀ value is calculated.

Visualizations

P2X7 Receptor Signaling Pathway





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